molecular formula C18H24N2O B3851277 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane

1-[(4-Methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane

Cat. No.: B3851277
M. Wt: 284.4 g/mol
InChI Key: FCGMBXYNCXMLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a methoxy group and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxynaphthalene-1-carbaldehyde and 4-methyl-1,4-diazepane.

    Condensation Reaction: The 4-methoxynaphthalene-1-carbaldehyde undergoes a condensation reaction with 4-methyl-1,4-diazepane in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:

    Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.

    Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction occurs, and the product is continuously removed. This method offers advantages in terms of scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene ring or diazepane ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce naphthylmethanol derivatives.

Scientific Research Applications

1-[(4-Methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: It is explored for its use in the synthesis of novel polymers and materials with unique optical and electronic properties.

    Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: It can bind to specific receptors in biological systems, modulating their activity and leading to therapeutic effects.

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    Signal Transduction: It can influence signal transduction pathways, altering cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxynaphthalene-1-carbaldehyde: A precursor in the synthesis of the target compound.

    4-Methyl-1,4-diazepane: Another precursor used in the synthesis.

    1-(4-Methoxynaphthalen-1-yl)methylamine: A structurally related compound with similar properties.

Uniqueness

1-[(4-Methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane is unique due to its specific combination of a naphthalene ring and a diazepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(4-methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-19-10-5-11-20(13-12-19)14-15-8-9-18(21-2)17-7-4-3-6-16(15)17/h3-4,6-9H,5,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGMBXYNCXMLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CC=C(C3=CC=CC=C23)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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